molecular formula C6H10ClNO2 B13480752 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride

Katalognummer: B13480752
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: UILBHABTBPAXCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-2-azabicyclo[321]octan-7-one hydrochloride is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride typically involves the nucleophilic attack and intramolecular cyclization of suitable starting materials. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain receptors or enzymes. This structural feature is crucial in medicinal chemistry, where the compound’s effects are mediated through its interaction with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of an oxygen atom within its bicyclic structure. This oxygen atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.

Eigenschaften

Molekularformel

C6H10ClNO2

Molekulargewicht

163.60 g/mol

IUPAC-Name

6-oxa-2-azabicyclo[3.2.1]octan-7-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6-5-3-4(9-6)1-2-7-5;/h4-5,7H,1-3H2;1H

InChI-Schlüssel

UILBHABTBPAXCS-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2CC1OC2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.